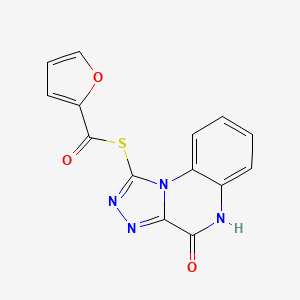
(Rac)-Monepantel sulfone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Monepantel sulfone-d5 is a deuterium-labeled derivative of Monepantel sulfone. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Monepantel sulfone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Monepantel sulfone-d5 typically involves the deuteration of Monepantel sulfone. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Monepantel sulfone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Rac)-Monepantel sulfone-d5 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and kinetics of Monepantel sulfone.
Biology: Investigating the metabolic pathways and biological effects of Monepantel sulfone.
Medicine: Developing deuterium-labeled drugs for improved pharmacokinetic profiles.
Industry: Quality control and traceability in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Rac)-Monepantel sulfone-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in biological systems. The sulfone group is known to interact with various enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Monepantel sulfone: The non-deuterated version of (Rac)-Monepantel sulfone-d5.
Modafinil acid sulfone-d5: Another deuterium-labeled sulfone compound used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions.
Properties
Molecular Formula |
C20H13F6N3O4S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |
InChI Key |
JTMLMJOBCBXFES-JIZANVDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


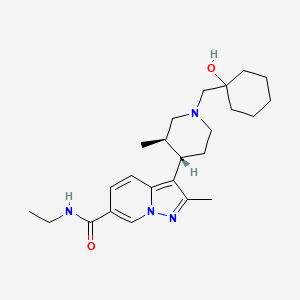
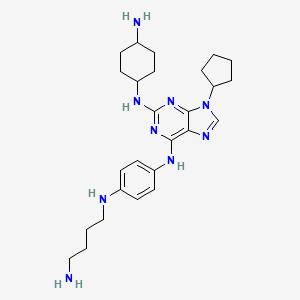
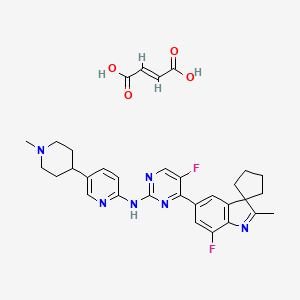
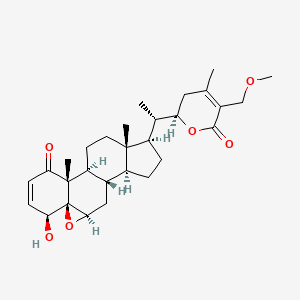
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
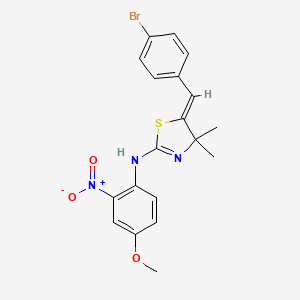
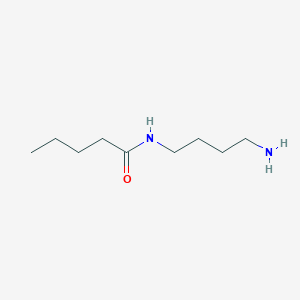
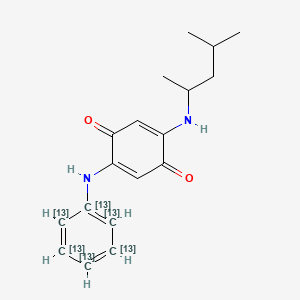


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
